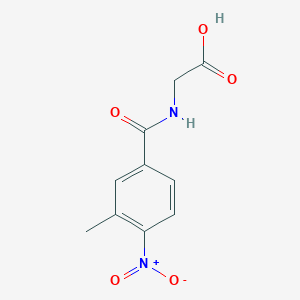

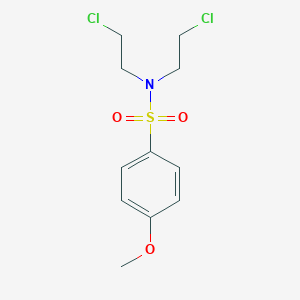

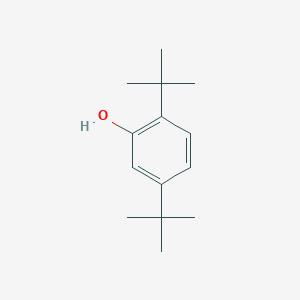

(3-Methyl-4-nitro-benzoylamino)-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methyl-3-nitrobenzoyl chloride is a benzoyl chloride derivative . It has been reported to be synthesized from 4-methyl-3-nitrobenzoic acid .

Synthesis Analysis

4-Methyl-3-nitrobenzoyl chloride has been used in the synthesis of various compounds. For instance, it was used in the synthesis of 4-amino-1,5-naphthalenedisulphonate acid monosodium salt, an intermediate employed in the synthesis of a modified suramin molecule . It may also be used in the synthesis of benzophenone derivatives, substituted 3-amino-4-methyl-N-phenylbenzamide, retroamide, and 4-methyl-3-nitro-N-phenylbenzamide .

Molecular Structure Analysis

The molecular formula of 4-Methyl-3-nitrobenzoyl chloride is CH3C6H3(NO2)COCl . Its molecular weight is 199.59 .

Chemical Reactions Analysis

4-Methyl-3-nitrobenzoyl chloride can react with various compounds to form different products. For example, it can react with amines to form amides .

Physical And Chemical Properties Analysis

4-Methyl-3-nitrobenzoyl chloride is a liquid at room temperature . It has a refractive index of 1.581 (lit.) . Its boiling point is 185 °C at 36 mmHg (lit.) , and its melting point is 20-21 °C (lit.) . The density of this compound is 1.37 g/mL at 25 °C (lit.) .

Applications De Recherche Scientifique

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are employed for the degradation of recalcitrant compounds in the environment, such as pharmaceuticals and personal care products. A study highlights the degradation pathways, kinetics, and by-products of acetaminophen (ACT) using AOPs, indicating the potential application of similar processes to degrade complex organic molecules like "(3-Methyl-4-nitro-benzoylamino)-acetic acid" (Qutob et al., 2022).

Stability and Degradation Pathways

The stability and degradation pathways of chemicals are crucial for understanding their environmental impact and for developing pharmaceutical applications. Research on nitisinone (NTBC), a chemical with similar structural complexity, reveals insights into its stability under various conditions and identifies its degradation products (Barchańska et al., 2019). This information is valuable for predicting the behavior of "(3-Methyl-4-nitro-benzoylamino)-acetic acid" in pharmaceutical formulations or environmental matrices.

Environmental and Health Impacts

The environmental and health impacts of chemical compounds are of paramount importance. Studies on various chemicals, including those structurally related to "(3-Methyl-4-nitro-benzoylamino)-acetic acid," help in understanding their potential toxicological effects and interactions with biological systems. For instance, research on chlorogenic acid (CGA), a widely studied phenolic acid, discusses its antioxidant, anti-inflammatory, and various other health-beneficial properties (Naveed et al., 2018). These studies can inform the safety and application scope of similar compounds.

Propriétés

IUPAC Name |

2-[(3-methyl-4-nitrobenzoyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c1-6-4-7(2-3-8(6)12(16)17)10(15)11-5-9(13)14/h2-4H,5H2,1H3,(H,11,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWUJWRMCMDPTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NCC(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methyl-4-nitro-benzoylamino)-acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,2-Dimethyloxireno[2,3-c]chromen-6-yl)ethanone](/img/structure/B187652.png)

![5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B187653.png)

![Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B187655.png)

![3-butoxy-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B187670.png)

![Propyl 4-[(2-bromobenzoyl)carbamothioylamino]benzoate](/img/structure/B187672.png)

![2-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B187673.png)